Ethyl 5-amino-2-(tetrazol-1-yl)benzoate can be sourced from various chemical suppliers specializing in research-grade chemicals. It falls under the category of organic compounds, specifically within the class of benzoates, which are esters derived from benzoic acid. The presence of the amino group and the tetrazole moiety classifies it as an amino-tetrazole derivative, which has been studied for various biological activities, including potential anesthetic effects .
The synthesis of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate can be described using various structural representations:
InChI=1S/C10H11N5O2/c1-2-17-10(16)8-5-7(11)3-4-9(8)15-6-12-13-14-15/h3-6H,2,11H2,1H3
CCOC(=O)C1=C(C=CC(=C1)N)N2C=NN=N2
This structure reveals a complex arrangement where the tetrazole ring is attached to a substituted benzoate framework. The presence of nitrogen atoms in both the tetrazole and amino groups contributes to its potential reactivity and biological activity.
Ethyl 5-amino-2-(tetrazol-1-yl)benzoate can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new derivatives with enhanced properties or exploring their mechanisms in biological contexts .
The mechanism of action for Ethyl 5-amino-2-(tetrazol-1-yl)benzoate in biological systems may involve:
Further studies are needed to elucidate the specific pathways affected by this compound.
Ethyl 5-amino-2-(tetrazol-1-yl)benzoate has potential applications in several scientific fields:
The versatility of this compound makes it an interesting candidate for further investigation in both academic and industrial research contexts .
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8